![molecular formula C23H21N3O6S2 B2481699 N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 865656-04-8](/img/no-structure.png)

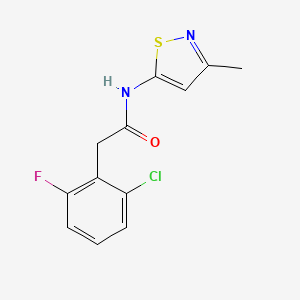

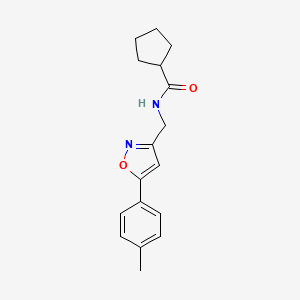

N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

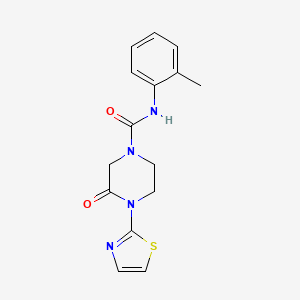

Synthesis Analysis

Molecular Structure Analysis

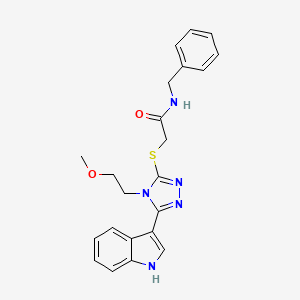

The molecular formula of this compound is C29H28N2O8 , with an average mass of 532.54 Da . The 3D structure reveals the arrangement of atoms, bonds, and functional groups. The benzodioxole and thiazolo rings contribute to its overall shape and reactivity .

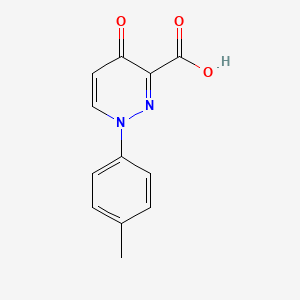

Chemical Reactions Analysis

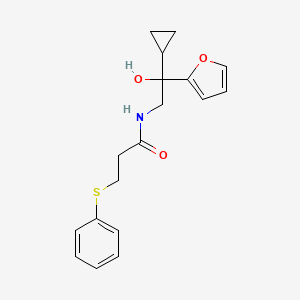

Given its complexity, this compound could participate in several chemical reactions. Potential transformations include hydrolysis , oxidation , and substitution reactions at various positions. Investigating its reactivity under different conditions is crucial for understanding its behavior .

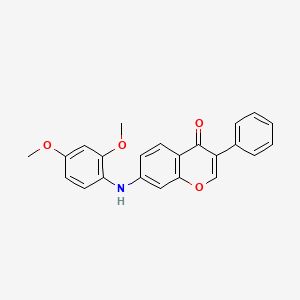

科学的研究の応用

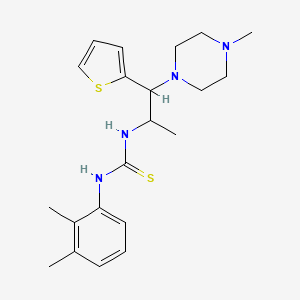

- Findings : Compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against leukemia and pancreatic cancer cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction .

- Results : Some compounds demonstrated potent growth inhibition properties with IC50 values below 5 μM .

- Potential : Exploring indoles as anticancer agents targeting tubulin could yield promising results .

- Structure–Activity Relationships : Detailed studies can elucidate how different modifications impact anticancer efficacy .

Anticancer Activity

Antitumor Properties

Bioisosteric Modification

Microtubule Targeting

Drug Optimization Template

Medicinal Chemistry Applications

特性

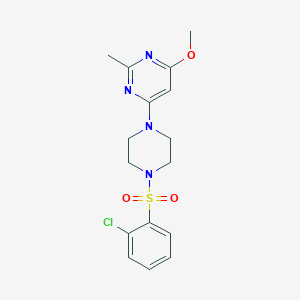

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by the reaction with ethyl 2-bromoacetate and sodium ethoxide. The resulting intermediate is then reacted with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thionyl chloride and ammonium carbonate.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "ethyl 2-bromoacetate", "sodium ethoxide", "5-hydroxymethyl-1,3-benzodioxole", "triethylamine", "acetic anhydride", "thionyl chloride", "ammonium carbonate" ], "Reaction": [ "Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of acetic acid and acetic anhydride to form intermediate 1", "Reaction of intermediate 1 with ethyl 2-bromoacetate and sodium ethoxide to form intermediate 2", "Reaction of intermediate 2 with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride to form intermediate 3", "Reaction of intermediate 3 with thionyl chloride and ammonium carbonate to form the final product" ] } | |

CAS番号 |

865656-04-8 |

分子式 |

C23H21N3O6S2 |

分子量 |

499.56 |

IUPAC名 |

N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

InChI |

InChI=1S/C23H21N3O6S2/c1-3-29-17-8-13-14(9-18(17)30-4-2)26-20(25-21(13)27)19(34-23(26)33)22(28)24-10-12-5-6-15-16(7-12)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,24,28)(H,25,27) |

SMILES |

CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OCC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)